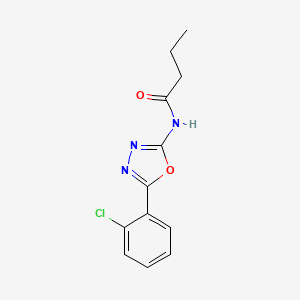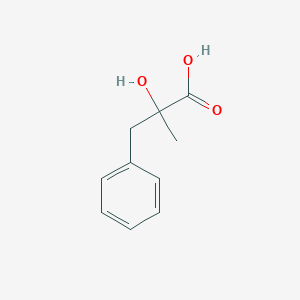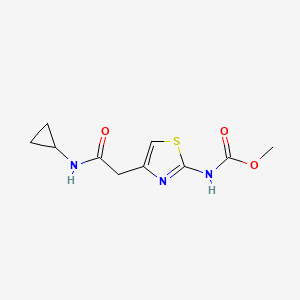
3-Anilino-2-(2-chloroacetyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-(2-chloroacetyl)acrylonitrile (3-ACAN) is an organic compound that is used in various scientific and industrial processes. It is a versatile compound that is used for its unique properties, such as its ability to form polymers and its reactivity towards other compounds. 3-ACAN is widely used in the synthesis of polymers, pharmaceuticals, and other products.
Applications De Recherche Scientifique
3-Anilino-2-(2-chloroacetyl)acrylonitrile is used in a variety of scientific research applications, including the synthesis of polymers, pharmaceuticals, and other products. It is also used to study the properties of polymers and to investigate the structure and reactivity of organic molecules. Additionally, this compound has been used to study the mechanisms of drug action and to develop new drugs.
Mécanisme D'action
The mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile is not fully understood. It is believed that the compound reacts with other molecules to form polymers, which can then interact with other molecules in a variety of ways. Additionally, this compound can interact with enzymes and other proteins, which can lead to changes in the structure and function of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, this compound can interact with other molecules, leading to changes in their structure and reactivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Anilino-2-(2-chloroacetyl)acrylonitrile in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, this compound is relatively stable and easy to handle. However, there are some limitations to using this compound, such as its tendency to react with other compounds and its limited solubility in water.
Orientations Futures
Future research on 3-Anilino-2-(2-chloroacetyl)acrylonitrile could focus on developing new methods of synthesis, exploring its biochemical and physiological effects, and investigating its potential applications in industry and medicine. Additionally, further research could be conducted on the mechanism of action of this compound and its interactions with other molecules. Finally, research could be conducted on the environmental impact of this compound, as well as its potential toxicity.
Méthodes De Synthèse
3-Anilino-2-(2-chloroacetyl)acrylonitrile can be synthesized by a variety of methods, including the reaction of aniline with 2-chloroacetonitrile. This reaction is typically conducted in a two-step process, with the first step involving the formation of an intermediate compound, 2-chloro-3-anilinoacrylonitrile. This intermediate compound is then reacted with an acid catalyst to form this compound. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propriétés
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOZDHDRPGNNZ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)


![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)





![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)